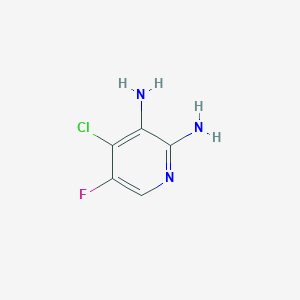
4-Chloro-5-fluoropyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoropyridine-2,3-diamine is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridine-2,3-diamine typically involves the nucleophilic substitution reactions of chlorinated and fluorinated pyridines. One common method includes the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluoropyridine-2,3-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where nucleophiles replace the chlorine or fluorine atoms.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring.
Coupling Reactions: These are used to form more complex molecules by linking the pyridine ring with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium fluoride in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
4-Chloro-5-fluoropyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 3,4-Diamino-5-fluoropyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Uniqueness
4-Chloro-5-fluoropyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C5H5ClFN3 |
|---|---|
Poids moléculaire |
161.56 g/mol |
Nom IUPAC |
4-chloro-5-fluoropyridine-2,3-diamine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-2(7)1-10-5(9)4(3)8/h1H,8H2,(H2,9,10) |
Clé InChI |
RQVZSFHUPPUGMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



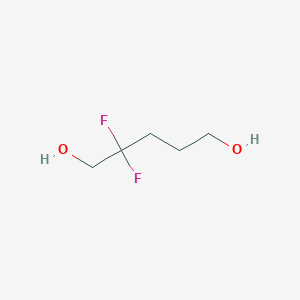
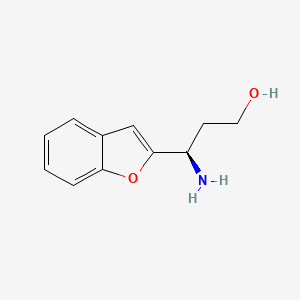
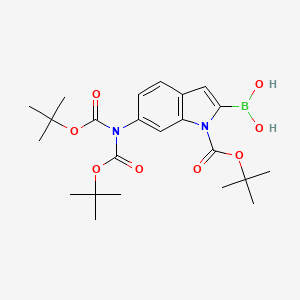

![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)


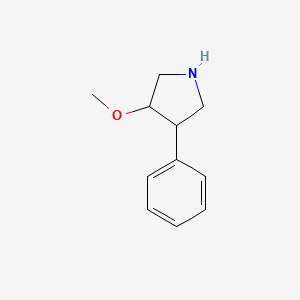

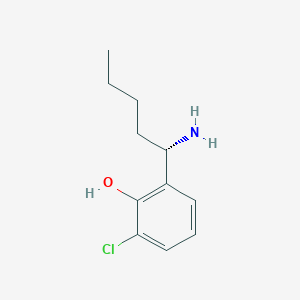
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
